molecular formula C7H6BrFO2S B8573710 2-Bromo-5-methylbenzenesulfonyl fluoride

2-Bromo-5-methylbenzenesulfonyl fluoride

Cat. No. B8573710
M. Wt: 253.09 g/mol
InChI Key: OEUGNZLFOVSLCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05571842

Procedure details

32 g of 2-bromo-5-methylbenzenesulfonyl chloride are dissolved in 75 ml of dioxane, and a solution of 20.6 g of KF in 20 ml of water is added. The mixture is stirred at 45° C. for 48 h, poured into 500 ml of water and stirred subsequently for 30 min, and finally the product is filtered off with suction. 24 g of a colorless solid.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
20.6 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[S:9](Cl)(=[O:11])=[O:10].[F-:13].[K+]>O1CCOCC1.O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[S:9]([F:13])(=[O:11])=[O:10] |f:1.2|

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)C)S(=O)(=O)Cl
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
20.6 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 45° C. for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred subsequently for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
finally the product is filtered off with suction

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
BrC1=C(C=C(C=C1)C)S(=O)(=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.